molecular formula C18H18N4O2S B6926117 N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B6926117
M. Wt: 354.4 g/mol
InChI Key: XSJXNBZVBKPFBC-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole ring fused to a pyrrolidine ring, which is further substituted with a thiophene moiety

Properties

IUPAC Name

N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16(10-12-4-3-9-25-12)22-8-2-7-15(22)18(24)21-14-6-1-5-13-17(14)20-11-19-13/h1,3-6,9,11,15H,2,7-8,10H2,(H,19,20)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJXNBZVBKPFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CS2)C(=O)NC3=CC=CC4=C3N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidine ring is then introduced through a cyclization reaction, often using a suitable amine and a carbonyl compound. The thiophene moiety is introduced through a Friedel-Crafts acylation reaction, where 2-thiophenecarboxylic acid is used as the acylating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The reaction conditions would be optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzimidazoles or pyrrolidines.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as infections and cancer.

Industry: It is used in the production of advanced materials and as a reagent in chemical research.

Mechanism of Action

The mechanism by which N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

  • Pyrrolidine derivatives: These compounds feature the pyrrolidine ring and are used in various pharmaceutical applications.

  • Thiophene derivatives: These compounds contain the thiophene moiety and are used in the development of new drugs and materials.

Uniqueness: N-(1H-benzimidazol-4-yl)-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to its combination of benzimidazole, pyrrolidine, and thiophene moieties, which contribute to its distinct chemical and biological properties.

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